molecular formula C4H5NO2 B1209495 2-Methyl-5(4H)-oxazolone CAS No. 24474-93-9

2-Methyl-5(4H)-oxazolone

Cat. No.: B1209495
CAS No.: 24474-93-9
M. Wt: 99.09 g/mol
InChI Key: WKIXQUMETCNZKK-UHFFFAOYSA-N
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Description

2-Methyl-5(4H)-oxazolone is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5(4H)-oxazolone can be synthesized through several methods. One common approach involves the cyclization of N-acyl amino acids. For example, the reaction of N-acylglycine with acetic anhydride under reflux conditions can yield this compound. The reaction typically requires a catalyst such as sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5(4H)-oxazolone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield 2-methyl-5-hydroxyoxazolone.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxazolones.

Scientific Research Applications

2-Methyl-5(4H)-oxazolone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.

    Industry: It is used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5(4H)-oxazolone involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways depend on the specific application. For example, in biochemical studies, it can interact with enzymes to form covalent adducts, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5(4H)-thiazolone: Similar in structure but contains a sulfur atom instead of oxygen.

    2-Methyl-5(4H)-imidazolone: Contains an additional nitrogen atom in the ring.

    2-Methyl-5(4H)-oxadiazolone: Contains an additional nitrogen atom and oxygen atom in the ring.

Uniqueness

2-Methyl-5(4H)-oxazolone is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-methyl-4H-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIXQUMETCNZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179241
Record name 2-Methyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24474-93-9
Record name 2-Methyl-5(4H)-oxazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024474939
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Record name 24474-93-9
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Record name 2-Methyl-5(4H)-oxazolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4,5-dihydro-1,3-oxazol-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-methyl-5(4H)-oxazolone react with nucleophiles, and what determines the product outcome?

A1: this compound exhibits reactivity towards both nitrogen and carbon nucleophiles. [] The reaction outcome is influenced by factors like the nature of the nucleophile, reaction conditions (temperature, solvent), and the presence of substituents on the oxazolone ring. For instance, reactions with nitrogen-containing heterocycles like pyrazoles or triazoles typically yield pyranoazines or pyranoazoles. [] In contrast, reactions with carbon nucleophiles containing an active methylene group, such as 1,3-dicarbonyl compounds or substituted phenols, often result in the formation of substituted or fused pyranones. []

Q2: Can you provide an example of this compound's utility in synthesizing bioactive compounds?

A2: Yes, a study demonstrated the synthesis of indolyl azetidinones, a class of compounds with potential anti-inflammatory activity, utilizing this compound as a key intermediate. [] The synthesis involved reacting this compound with methyl 4-aminobenzoate, followed by a series of reactions to yield the final indolyl azetidinone derivatives. []

Q3: Has the structure of this compound derivatives been confirmed using spectroscopic techniques?

A3: Yes, the structure of a this compound derivative, (Z)-4-Benzylidene-2-methyl-5(4H)-oxazolone, was confirmed using X-ray crystallography. [] This technique provided detailed insights into the compound's three-dimensional structure and confirmed the (Z)-configuration around the double bond. []

Q4: Are there studies investigating the reactivity of this compound derivatives in different media?

A4: Yes, research has explored the reactivity of this compound with water and ammonia in both the gas phase and weakly polar media. [] This study provided insights into the reaction mechanisms involved and the influence of the surrounding environment on the reactivity of these compounds. []

Q5: Can you elaborate on the significance of stereochemistry in reactions involving this compound?

A5: Stereochemistry plays a crucial role in these reactions. For example, a study investigated the impact of the side chain in α-amino acid esters on the diastereoselectivity of their condensation with 5(4H)-oxazolones. [] This research highlighted the importance of understanding and controlling stereochemistry in these reactions to obtain desired product isomers. []

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